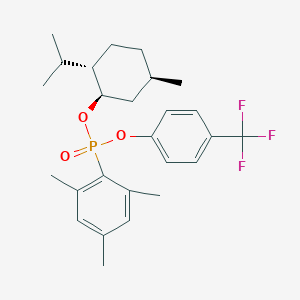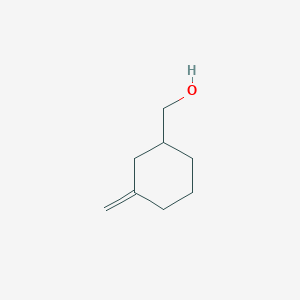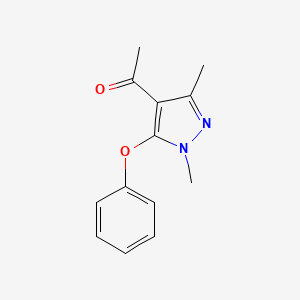
4-(Acetyloxy)proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)proline, also known as (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of an acetoxy group attached to the fourth carbon of the proline ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)proline typically involves the hydroxylation of proline followed by acetylation. One common method includes the use of proline-4-hydroxylase enzymes in recombinant Escherichia coli to hydroxylate proline, which is then acetylated using acetic anhydride under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Metabolic engineering strategies have been developed to enhance the biosynthetic pathways in microorganisms, leading to higher yields and more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Acetyloxy)proline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyproline derivatives.
Reduction: Formation of proline derivatives.
Substitution: Formation of various substituted proline compounds.
Applications De Recherche Scientifique
4-(Acetyloxy)proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and tissue repair.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)proline involves its incorporation into proteins, where it influences protein folding and stability. The acetoxy group can participate in hydrogen bonding and other interactions, affecting the overall conformation of the protein. Additionally, it can act as a signaling molecule, modulating various cellular pathways .
Similar Compounds:
4-Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
cis-4-Hydroxyproline: Another isomer of hydroxyproline with different stereochemistry.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure.
Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives.
Propriétés
| 25323-55-1 | |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11) |
Clé InChI |
OQWHXHYZFMIILA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)



